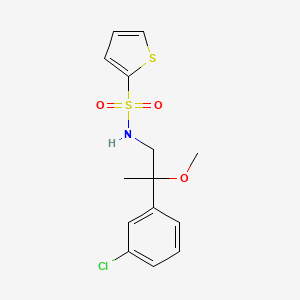

N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide, also known as TAK-915, is a novel drug candidate that is being developed for the treatment of cognitive disorders such as Alzheimer's disease. It belongs to a class of drugs known as gamma-secretase modulators, which are designed to selectively modulate the activity of the gamma-secretase enzyme without inhibiting its function entirely.

Aplicaciones Científicas De Investigación

- Thiophene derivatives exhibit promising anticancer effects. Researchers have explored their potential as chemotherapeutic agents due to their ability to inhibit cancer cell growth and proliferation .

- Thiophene derivatives play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Anticancer Properties

Anti-Inflammatory Activity

Antimicrobial Effects

Antihypertensive Potential

Organic Semiconductors and Electronics

Corrosion Inhibition

Mecanismo De Acción

Target of Action

Sulfonamides, a class of compounds to which this compound belongs, are known to inhibit the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues .

Mode of Action

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide, as a sulfonamide derivative, likely works by competitively inhibiting the conversion of p-aminobenzoic acid to dihydropteroate, a process bacteria need for folate synthesis and ultimately purine and DNA synthesis . This inhibition prevents the bacteria from replicating, thereby stopping the infection .

Biochemical Pathways

The biochemical pathways affected by N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide are those involved in bacterial folate synthesis. By inhibiting the conversion of p-aminobenzoic acid to dihydropteroate, the compound disrupts the production of folic acid, a crucial component for bacterial DNA replication . The downstream effects of this disruption include the prevention of bacterial growth and replication, leading to the eventual death of the bacterial cells .

Pharmacokinetics

They are mainly metabolized by the liver and excreted by the kidneys . These properties likely impact the bioavailability of N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide, affecting its efficacy as a therapeutic agent .

Result of Action

The molecular and cellular effects of N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide’s action are primarily bacteriostatic. By inhibiting a crucial step in the folate synthesis pathway, the compound prevents bacterial cells from replicating their DNA, thereby stopping their growth . This leads to the eventual death of the bacterial cells and the resolution of the bacterial infection .

Propiedades

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3S2/c1-14(19-2,11-5-3-6-12(15)9-11)10-16-21(17,18)13-7-4-8-20-13/h3-9,16H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARGPBKNIQMLOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2694364.png)

![N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]prop-2-enamide](/img/structure/B2694377.png)

![N-(4-fluorophenyl)-N'-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}urea](/img/structure/B2694378.png)

![2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl morpholine-4-carboxylate](/img/structure/B2694379.png)

![3-methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2694381.png)

![2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2694383.png)